molecular formula C6H13NO3 B168012 beta-Hydroxyleucine CAS No. 10148-70-6

beta-Hydroxyleucine

Cat. No.: B168012
CAS No.: 10148-70-6
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-WHFBIAKZSA-N
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Description

Beta-Hydroxyleucine, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Beta-Hydroxyleucine plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase AKT phosphorylation during fasting conditions . AKT is a key protein in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. This suggests that this compound may play a role in regulating cell growth and survival under certain conditions.

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to attenuate the increase in atrogenes expression levels during fasting, suggesting a protective role against muscle degradation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a derivative of leucine, an essential amino acid, and is likely involved in the metabolism of leucine

Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426396
Record name beta-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-70-6
Record name (3S)-3-Hydroxy-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10148-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does β-hydroxyleucine affect protein processing?

A1: β-Hydroxyleucine can inhibit the processing of certain preproteins by interfering with their cleavage and sequestration within cells. Research using a Krebs II ascites cell-free translation system demonstrated that β-hydroxyleucine, when substituted for leucine, effectively inhibited the processing of preprolactin (both bovine and rat) and human placental prelactogen (pre-hPL) []. This inhibition stemmed from the incorporation of β-hydroxyleucine into the nascent peptide chains, disrupting the recognition and cleavage sites required for proper protein maturation. Interestingly, the processing of the pre-alpha subunit of human chorionic gonadotropin (alpha-hCG) showed less sensitivity to β-hydroxyleucine. This difference in sensitivity is attributed to the lower number of leucine residues within the pre-alpha-hCG prepeptide compared to the presegments of hPL and prolactins []. This finding highlights the importance of specific amino acid sequences in preprotein processing and translocation.

Q2: Can β-hydroxyleucine impact the regulation of amino acid operons?

A2: Yes, studies in Salmonella typhimurium have shown that β-hydroxyleucine can impact the regulation of amino acid operons. Mutations in the hisT gene, responsible for pseudouridine synthesis in tRNA, lead to alterations in tRNA structure and function. These mutations result in resistance to growth inhibition by β-hydroxyleucine, suggesting an interplay between tRNA modification and the cellular response to this amino acid analog []. Additionally, hisT mutants exhibit derepressed leucine, isoleucine, and valine operons, indicating a broader influence on amino acid metabolism beyond histidine biosynthesis [].

Q3: Can you describe the stereochemistry of β-hydroxyleucine found in natural products?

A3: β-Hydroxyleucine, often found in natural products like katanosins, exhibits specific stereochemistry. For instance, katanosin A, a natural product with antimicrobial activity, contains a β-hydroxyleucine residue. Advanced spectroscopic techniques like NMR were instrumental in elucidating its structure, confirming the presence of β-hydroxyleucine alongside other unusual amino acids like β-hydroxyaspartic acid and β-phenylserine []. While the exact stereochemistry of β-hydroxyleucine within katanosin A wasn't explicitly stated in the provided abstract, such details are often crucial for understanding its biological activity and for any potential synthetic endeavors.

Q4: Are there efficient synthetic routes to access β-hydroxyleucine and its derivatives?

A4: Yes, researchers have developed stereoselective synthetic routes to access β-hydroxyleucine and related compounds. One approach utilizes chiral D-(N,N-dibenzylamino)serine (TBDMS) aldehyde as a starting material []. This strategy allows for the diastereoselective synthesis of γ-hydroxy-β-amino alcohols, which can be further transformed into (2S,3S)-β-hydroxyleucine []. This example illustrates the development of sophisticated synthetic methods for obtaining enantiomerically pure β-hydroxy amino acids, essential for various applications in peptide synthesis and medicinal chemistry.

Q5: What are the potential applications of β-hydroxyleucine in synthetic chemistry?

A5: β-Hydroxyleucine, specifically its symmetrical 1,4-propargylic diol derivatives, have shown promise as versatile chiral synthons in organic synthesis []. These compounds can be synthesized enantioselectively and have been successfully employed in various synthetic routes, including the preparation of biologically active molecules like paraconic acids []. Researchers have explored their utility in synthesizing (-)-phaseolinic acid and its diastereomers, highlighting their potential in natural product synthesis []. Additionally, these derivatives have shown promise in preparing β-hydroxy-α-amino acids, valuable building blocks for pharmaceuticals and peptidomimetics [].

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